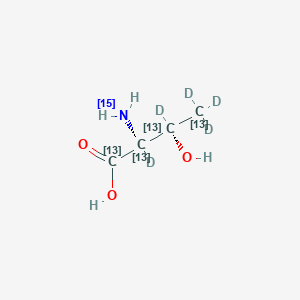![molecular formula C28H17N5S B12057532 2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile CAS No. 1393343-60-6](/img/structure/B12057532.png)
2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique donor-acceptor-donor (D-A-D) structure, which makes it highly valuable in photovoltaic applications such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile typically involves the cyanation of 4(7)-bromo-2,1,3-benzothiadiazoles. One effective method includes the reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents. The best yield is achieved by heating with zinc cyanide in NMP at 120°C in the presence of tetrakis(triphenylphosphine)palladium (0) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. The use of efficient catalysts and controlled reaction conditions are crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile undergoes various chemical reactions, including:
Cyanation: Introduction of a cyano group into the molecule.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Cyanation: Zinc cyanide, NMP, tetrakis(triphenylphosphine)palladium (0), 120°C.
Substitution: Various halogenated derivatives and appropriate nucleophiles.
Major Products
The major products formed from these reactions include cyano derivatives and substituted benzothiadiazoles, which are valuable intermediates for further chemical transformations .
Aplicaciones Científicas De Investigación
2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile has numerous scientific research applications:
Photovoltaics: Used in dye-sensitized solar cells (DSSCs) due to its efficient light absorption and electron transfer properties.
Organic Light-Emitting Diodes (OLEDs): Employed as emitters for high-performance deep-red/near-infrared OLEDs.
Fluorescent Sensors: Utilized in push-pull fluorophores for turn-on fluorescence.
Electrocatalysis: Investigated for electrocatalytic hydrogen production.
Mecanismo De Acción
The mechanism of action of 2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile involves its donor-acceptor-donor (D-A-D) structure. This configuration facilitates efficient electron transfer and light absorption, making it highly effective in photovoltaic and optoelectronic applications . The molecular targets and pathways involved include the interaction with light photons and subsequent electron excitation and transfer processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile
- 2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)propanedinitrile
- 4,7-Bis(2-bromo-5-thienyl)-2,1,3-benzothiadiazole
Uniqueness
The uniqueness of this compound lies in its specific D-A-D structure, which provides superior electron transfer and light absorption properties compared to other similar compounds .
Propiedades
Número CAS |
1393343-60-6 |
|---|---|
Fórmula molecular |
C28H17N5S |
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
2-[[4-[4-(N-phenylanilino)phenyl]-2,1,3-benzothiadiazol-7-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C28H17N5S/c29-18-20(19-30)17-22-13-16-26(28-27(22)31-34-32-28)21-11-14-25(15-12-21)33(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-17H |
Clave InChI |
FWTUEQONZCDFRW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C5=NSN=C45)C=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(prop-2-ynylamino)cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12057455.png)








![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057527.png)

![4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate](/img/structure/B12057544.png)

